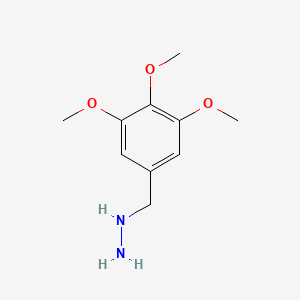

3,4,5-Trimethoxy-benzyl-hydrazine

Description

Properties

CAS No. |

60354-96-3 |

|---|---|

Molecular Formula |

C10H16N2O3 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

(3,4,5-trimethoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C10H16N2O3/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3/h4-5,12H,6,11H2,1-3H3 |

InChI Key |

PBDBJAALJJYORZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CNN |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxy-benzyl-hydrazine: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of 3,4,5-Trimethoxy-benzyl-hydrazine and its derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties and Structure

This compound, with the IUPAC name (3,4,5-trimethoxyphenyl)methylhydrazine, is an aromatic hydrazine derivative. Its core structure consists of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring, which is attached to a hydrazine moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₃ | PubChem[1] |

| Molecular Weight | 212.25 g/mol | PubChem[1] |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine | PubChem[1] |

| CAS Number | 60354-96-3 | PubChem[1] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN | PubChem[1] |

| Topological Polar Surface Area | 65.7 Ų | PubChem[1] |

| Calculated LogP | 0.1 | PubChem[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of its derivatives and related hydrazides has been described. For instance, 3,4,5-trimethoxybenzohydrazide can be synthesized from 3,4,5-trimethoxybenzoic acid and hydrazine hydrate.

The reactivity of (3,4,5-trimethoxyphenyl)hydrazine is characteristic of hydrazines and is influenced by the electron-donating methoxy groups on the phenyl ring. Key reactions include:

-

Nucleophilic Substitution: The terminal nitrogen atom possesses a lone pair of electrons, making the compound a potent nucleophile.[3]

-

Oxidation: Oxidation of the hydrazine group can lead to the formation of azo compounds.[3]

-

Reduction: The N-N bond can be cleaved through reduction to yield the corresponding amine, 3,4,5-trimethoxyaniline.[3]

Spectral Data Analysis

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, analysis of related compounds provides expected spectral features.

Table 2: Expected Spectral Features for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Singlets for the aromatic protons. - A singlet for the methoxy protons. - Signals for the benzylic and hydrazine protons. |

| ¹³C NMR | - Signals for the aromatic carbons, with those attached to methoxy groups shifted downfield. - A signal for the methoxy carbons. - A signal for the benzylic carbon. |

| IR Spectroscopy | - N-H stretching vibrations. - C-H stretching from the aromatic and aliphatic groups. - C-O stretching from the methoxy groups. - Aromatic C=C stretching. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (212.25 g/mol ). - Fragmentation patterns involving the loss of methoxy and hydrazine moieties. |

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promising biological activities, suggesting potential for drug development.

Anti-cancer and Anti-apoptotic Activity

Several studies have focused on the anti-cancer potential of compounds derived from the 3,4,5-trimethoxyphenyl moiety. These derivatives have been investigated as tubulin polymerization inhibitors, which is a key mechanism for anti-cancer drugs. The 3,4,5-trimethoxyphenyl group is a crucial pharmacophoric feature for binding to the colchicine binding site of tubulin, leading to the inhibition of microtubule formation.[4]

Furthermore, novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been synthesized and evaluated for their anti-apoptotic activity. Some of these compounds were found to be potent caspase-3 inhibitors, suggesting a potential therapeutic role in diseases characterized by excessive apoptosis.[5]

Antimicrobial Activity

Hydrazone derivatives incorporating the 3,4,5-trimethoxyphenyl scaffold have been synthesized and tested for their antimicrobial properties. Some of these compounds have exhibited moderate antibacterial and antifungal activities.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound itself are not well-elucidated. However, studies on its derivatives provide insights into their potential mechanisms of action.

The anti-apoptotic effects of thiadiazole derivatives of this compound are suggested to be mediated through the inhibition of caspases, key enzymes in the apoptotic cascade.[5] Molecular docking studies have indicated that these compounds can bind to the active site of caspase-3.[5]

The workflow for investigating the anti-apoptotic mechanism can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of derivatives are available in the cited literature. For example, the synthesis of 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides involves the reaction of a thiocarbohydrazide derivative with 3,4,5-trimethoxybenzaldehyde. The subsequent cyclization to thiadiazoles can be achieved by heating in a suitable solvent.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While detailed physicochemical data for the parent compound are limited, its derivatives have demonstrated significant potential as anti-cancer and anti-apoptotic agents. The 3,4,5-trimethoxyphenyl moiety is a key feature for their biological activity, particularly in inhibiting tubulin polymerization and caspase activity. Further research into the synthesis, characterization, and biological evaluation of this compound and its novel derivatives is warranted to fully explore their therapeutic potential.

References

- 1. This compound | C10H16N2O3 | CID 20117750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (3,4,5-Trimethoxyphenyl)hydrazine | 51304-75-7 | Benchchem [benchchem.com]

- 4. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3,4,5-trimethoxyphenyl)methylhydrazine

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 1-methyl-1-(3,4,5-trimethoxybenzyl)hydrazine

This technical guide provides a comprehensive overview of (3,4,5-trimethoxyphenyl)methylhydrazine, a hydrazine derivative with significant potential in medicinal chemistry. This document details its synthesis, physicochemical properties, and known biological activities, with a focus on its role as a potential inhibitor of dihydrofolate reductase.

Physicochemical and Spectral Data

While experimentally determined data for (3,4,5-trimethoxyphenyl)methylhydrazine is limited in publicly available literature, the following table summarizes computed properties and data for structurally related compounds. This information is crucial for its characterization, purification, and analysis.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₈N₂O₃ | PubChem |

| Molecular Weight | 226.27 g/mol | PubChem |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | - |

| ¹H NMR | Predicted chemical shifts would include signals for the methyl group, methylene protons, aromatic protons, and methoxy groups. | - |

| ¹³C NMR | Predicted signals would correspond to the methyl, methylene, aromatic, and methoxy carbons. | - |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 226.27. | PubChem |

| IR Spectroscopy | Characteristic peaks would be expected for N-H, C-H (aliphatic and aromatic), C-O, and C=C (aromatic) stretching vibrations. | - |

Synthesis and Experimental Protocols

Proposed Synthesis of (3,4,5-trimethoxyphenyl)methylhydrazine:

A general procedure for the synthesis of similar benzyl hydrazine derivatives involves the nucleophilic substitution of a benzyl halide with a hydrazine.[1]

-

Reaction: 3,4,5-trimethoxybenzyl chloride is reacted with an excess of methylhydrazine in a suitable solvent, such as ethanol or acetonitrile.

-

Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid formed during the reaction.

-

Temperature: The reaction is usually carried out at room temperature or with gentle heating to drive it to completion.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

The (3,4,5-trimethoxyphenyl) moiety is a key pharmacophore in a number of biologically active compounds, including the well-known antibiotic trimethoprim. Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its inhibition disrupts DNA replication and cell growth. Given the structural similarity, it is hypothesized that (3,4,5-trimethoxyphenyl)methylhydrazine and its derivatives may also exhibit inhibitory activity against DHFR, making them potential antimicrobial and anticancer agents.

Dihydrofolate Reductase (DHFR) Inhibition Pathway:

Caption: Proposed mechanism of action via inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Experimental Workflows

The following workflows outline common experimental procedures for the synthesis of derivatives and the evaluation of their biological activity.

Experimental Workflow: Synthesis of Schiff Base Derivatives

Caption: A typical workflow for the synthesis and characterization of Schiff base derivatives.

Experimental Workflow: Dihydrofolate Reductase (DHFR) Inhibition Assay

Caption: Workflow for determining the inhibitory activity against Dihydrofolate Reductase (DHFR).[2][3][4]

References

An In-depth Technical Guide to (3,4,5-trimethoxyphenyl)methylhydrazine (CAS Number: 60354-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and prospective biological significance of (3,4,5-trimethoxyphenyl)methylhydrazine, registered under CAS number 60354-96-3. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information on closely related analogs and derivatives to offer valuable insights for research and development. The 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore in medicinal chemistry, particularly in the development of anticancer agents that target tubulin polymerization. This guide aims to serve as a foundational resource for researchers investigating the potential applications of this and similar molecules.

Chemical Identity and Physicochemical Properties

(3,4,5-trimethoxyphenyl)methylhydrazine is a hydrazine derivative characterized by a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions of the phenyl ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 60354-96-3[1] |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine[1] |

| Molecular Formula | C₁₀H₁₆N₂O₃[1] |

| Molecular Weight | 212.25 g/mol [1] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN[1] |

| InChI Key | PBDBJAALJJYORZ-UHFFFAOYSA-N[1] |

| Synonyms | 3,4,5-TRIMETHOXY-BENZYL-HYDRAZINE, (3,4,5-Trimethoxybenzyl)hydrazine[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 212.11609238 | PubChem[1] |

| Polar Surface Area | 65.7 Ų | PubChem[1] |

Note: The data in Table 2 are computationally predicted and have not been experimentally verified for (3,4,5-trimethoxyphenyl)methylhydrazine.

Synthesis and Spectroscopic Analysis

Proposed Synthesis Protocol

A common method for synthesizing benzylhydrazines involves the reaction of a benzyl halide with hydrazine hydrate.

Reaction Scheme:

Caption: Proposed synthesis of (3,4,5-trimethoxyphenyl)methylhydrazine.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxybenzyl chloride (1 equivalent).

-

Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent such as ethanol. Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the excess hydrazine hydrate and solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for (3,4,5-trimethoxyphenyl)methylhydrazine is not currently available. However, based on the structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

Singlets for the methoxy group protons (around 3.8-3.9 ppm).

-

A singlet for the two aromatic protons.

-

A singlet for the benzylic methylene protons.

-

Broad signals for the hydrazine protons, which are exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the methoxy carbons.

-

Signals for the aromatic carbons, including the quaternary carbons attached to the methoxy groups and the CH carbons.

-

A signal for the benzylic methylene carbon.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the hydrazine group (typically in the range of 3200-3400 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic groups.

-

C=C stretching vibrations for the aromatic ring.

-

C-O stretching vibrations for the methoxy groups.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ should be observed.

-

A primary fragmentation pathway would likely involve the cleavage of the C-N bond to form a stable 3,4,5-trimethoxybenzyl cation.[2]

-

Biological Activity and Potential Applications

While no direct pharmacological studies on (3,4,5-trimethoxyphenyl)methylhydrazine have been found, the 3,4,5-trimethoxyphenyl moiety is a key structural feature in many biologically active compounds, particularly those with anticancer properties.

Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore that mimics the binding of colchicine to tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Numerous studies have demonstrated the potent antiproliferative activity of compounds containing this moiety against various cancer cell lines.[2][3]

Caption: Proposed mechanism of action for 3,4,5-trimethoxyphenyl compounds.

Potential as a Synthetic Intermediate

(3,4,5-trimethoxyphenyl)methylhydrazine can serve as a versatile intermediate in the synthesis of more complex molecules. The hydrazine moiety is highly reactive and can be used to construct various heterocyclic systems, such as pyrazoles and indoles, which are also important scaffolds in drug discovery. The condensation of hydrazines with aldehydes and ketones to form hydrazones is a fundamental reaction in medicinal chemistry, as hydrazones themselves exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4]

Experimental Protocols for Investigation

For researchers interested in studying (3,4,5-trimethoxyphenyl)methylhydrazine, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of the compound, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, can be performed.

Workflow:

Caption: Workflow for an MTT-based cytotoxicity assay.

Tubulin Polymerization Assay

To investigate the mechanism of action, a cell-free tubulin polymerization assay can be conducted.

Protocol Outline:

-

Reagents: Purified tubulin, polymerization buffer, GTP, and the test compound.

-

Procedure:

-

Incubate the test compound with tubulin in the polymerization buffer at 37°C.

-

Initiate polymerization by adding GTP.

-

Monitor the change in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

-

Analysis: Compare the polymerization curve of the treated sample with that of a vehicle control and a known tubulin inhibitor (e.g., colchicine).

Conclusion

(3,4,5-trimethoxyphenyl)methylhydrazine is a chemical entity with significant potential for further investigation, particularly in the field of oncology. The presence of the 3,4,5-trimethoxyphenyl pharmacophore suggests a likely role as a tubulin polymerization inhibitor. This technical guide has provided a summary of its known and predicted properties, a plausible synthetic route, and suggested experimental protocols to facilitate future research. Further experimental validation of the physicochemical properties and a thorough investigation of its biological activities are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound | C10H16N2O3 | CID 20117750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3,4,5-Trimethoxyphenyl)hydrazine | 51304-75-7 | Benchchem [benchchem.com]

- 3. CN108178734A - A kind of synthetic method of 3,4,5- trimethoxybenzoyls hydrazine - Google Patents [patents.google.com]

- 4. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs : Oriental Journal of Chemistry [orientjchem.org]

Primary Synthetic Pathway: Two-Step Hydrazone Formation and Reduction

An In-depth Technical Guide to the Reaction Mechanism of 3,4,5-Trimethoxy-benzyl-hydrazine Formation

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathways for the formation of this compound, a valuable intermediate in medicinal chemistry and drug development. The primary synthesis route involves a two-step process: the formation of a hydrazone intermediate followed by its selective reduction. An alternative, more direct, single-step synthesis from a benzyl halide precursor is also described. This document outlines the core reaction mechanisms, provides detailed experimental protocols adapted from established literature, and presents quantitative data for each synthetic route.

The most common and versatile method for synthesizing this compound involves two distinct chemical transformations. First, the commercially available 3,4,5-Trimethoxybenzaldehyde is condensed with hydrazine to form the stable intermediate, 3,4,5-Trimethoxybenzylidene-hydrazine. This intermediate is then selectively reduced to yield the final product.

The Core Reactivity of Trimethoxyphenyl Hydrazine Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the fundamental reactivity of trimethoxyphenyl hydrazine derivatives, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive overview of key reactions, experimental protocols, and quantitative data to facilitate further research and application.

Introduction

Trimethoxyphenyl hydrazine derivatives are a versatile class of organic compounds characterized by the presence of a trimethoxyphenyl ring and a hydrazine functional group. The electron-donating nature of the three methoxy groups on the phenyl ring significantly influences the nucleophilicity and overall reactivity of the hydrazine moiety. This unique electronic profile makes these derivatives valuable precursors for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Their established biological activities, including anticancer and antimicrobial effects, underscore their importance in modern drug discovery programs. This guide will explore the fundamental chemical transformations of trimethoxyphenyl hydrazine derivatives, providing a foundational understanding for their application in synthetic and medicinal chemistry.

Fundamental Reactivity

The reactivity of trimethoxyphenyl hydrazine derivatives is primarily centered around the nucleophilic nitrogen atoms of the hydrazine group. Key reactions include condensation with carbonyl compounds, cyclization to form heterocyclic systems, oxidation to azo compounds, and reduction to the corresponding aniline derivatives.

Condensation Reactions with Carbonyl Compounds

Trimethoxyphenyl hydrazines readily react with aldehydes and ketones in the presence of an acid catalyst to form the corresponding hydrazones.[1][2][3] This condensation reaction is a cornerstone of their chemistry, as the resulting hydrazones are stable, often crystalline, solids that serve as versatile intermediates for further synthetic transformations.[4][5] The general reaction scheme is depicted below.

Caption: General scheme of hydrazone formation.

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-3,4,5-trimethoxybenzohydrazide

A mixture of 3,4,5-trimethoxybenzohydrazide (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in absolute ethanol (20 mL) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.[6]

Cyclization Reactions: The Fischer Indole Synthesis

A paramount application of trimethoxyphenyl hydrazones is in the Fischer indole synthesis, a robust method for constructing the indole nucleus.[1][2][7][8][9] This acid-catalyzed reaction involves the intramolecular cyclization of a phenylhydrazone, followed by the elimination of ammonia, to yield a substituted indole.[1][2][8] The trimethoxyphenyl moiety can be incorporated into the final indole scaffold, a common motif in many biologically active compounds.

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis of a Trimethoxyphenyl Indole Derivative

A solution of the appropriate trimethoxyphenyl hydrazone (1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to yield the indole product.[8]

Oxidation Reactions

The oxidation of hydrazine derivatives provides a direct route to azo compounds. While specific quantitative data for the oxidation of trimethoxyphenyl hydrazine is not extensively detailed in the reviewed literature, the general transformation is well-established.[10] Various oxidizing agents can be employed for this conversion.

Caption: Oxidation of a hydrazine to an azo compound.

Reduction Reactions

Trimethoxyphenyl hydrazine derivatives can be reduced to their corresponding aniline counterparts. A common application of this transformation is the Wolff-Kishner reduction, which deoxygenates a carbonyl group to a methylene group via a hydrazone intermediate.[3][11][12]

Caption: The Wolff-Kishner Reduction workflow.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of various trimethoxyphenyl hydrazine derivatives, compiled from the cited literature.

Table 1: Synthesis Yields of Trimethoxyphenyl Hydrazone Derivatives

| Aldehyde/Ketone Reactant | Hydrazide Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |

| Substituted Benzaldehydes | 3,4,5-Trimethoxybenzohydrazide | Ethanol | Reflux, 4-6 h | 75-92% | [6] |

| (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | p-Toluenesulfonylhydrazide | Methanol | 65°C, 15 min then RT, 15 h | 66% | [13] |

| 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | Phenyl hydrazine | Ethanol | Room Temp, 3 h | 64.73% | [14] |

| Various Aldehydes | 2,4,6-trimethylbenzenesulfonyl hydrazide | Ethanol | Reflux | 10-43% | [15] |

| Phenolic and Furanyl Aldehydes | Heterocyclic Hydrazines | Mechanochemical | Ball mill, 90-180 min | 63-98% | [16] |

Table 2: Antimicrobial Activity of Trimethoxyphenyl Hydrazone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone Derivatives | S. aureus | 64-512 | [6] |

| Hydrazone Derivatives | E. faecalis | 32-512 | [6] |

| Hydrazone Derivatives | B. subtilis | 64-512 | [6] |

| Hydrazone Derivatives | P. aeruginosa | 128-512 | [6] |

| Hydrazone Derivatives | C. albicans | 64-512 | [6] |

| Lactic Acid Hydrazide-Hydrazones | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [17] |

| Isonicotinic Acid Hydrazide-Hydrazones | Gram-positive bacteria | 1.95-7.81 | [17] |

Table 3: Anticancer Activity of Trimethoxyphenyl Derivatives

| Compound ID | Cell Line | IC50 | Reference |

| Trimethoxyphenyl Pyridine Derivatives | HCT-116, HepG-2, MCF-7 | 3.25 - 9.32 µM | [18] |

| 1,2,4-Triazole-3-carboxanilides | MCF-7 | 7.79 - 13.20 µM | [19] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | Submicromolar to micromolar | [20] |

Application in Drug Discovery: Tubulin Polymerization Inhibition

A significant area of research for trimethoxyphenyl derivatives is their activity as tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs.[18][19][20][21][22] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18][22]

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

The inhibitory effect on microtubule polymerization can be assessed turbidimetrically using a fluorescent plate reader. Tubulin (10 µM) is incubated with various concentrations of the test compound in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored over time. The concentration of the compound that inhibits polymerization by 50% (IC50) is then determined. Colchicine is typically used as a positive control.[18][21]

Conclusion

Trimethoxyphenyl hydrazine derivatives exhibit a rich and versatile reactivity profile, making them valuable building blocks in organic synthesis and medicinal chemistry. Their facile conversion into hydrazones, indoles, and other heterocyclic systems, coupled with their potent biological activities as antimicrobial and anticancer agents, highlights their therapeutic potential. This guide provides a foundational understanding of their core reactivity and offers detailed experimental insights to aid researchers in the development of novel therapeutic agents based on this promising scaffold.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [journals.ekb.eg]

- 5. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [ejchem.journals.ekb.eg]

- 6. turkjps.org [turkjps.org]

- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds [organic-chemistry.org]

- 11. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone | MDPI [mdpi.com]

- 14. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities [mdpi.com]

- 17. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4,5-Trimethoxybenzylhydrazine

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxybenzylhydrazine, including its chemical properties, potential synthesis protocols, and its relevance as a scaffold in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

3,4,5-Trimethoxybenzylhydrazine is a substituted hydrazine derivative of significant interest as a synthetic intermediate. Its core chemical data is summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine | [1] |

| CAS Registry Number | 60354-96-3 | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN | [1] |

| Synonyms | (3,4,5-Trimethoxybenzyl)hydrazine | [1] |

Synthesis and Characterization

While specific protocols for 3,4,5-Trimethoxybenzylhydrazine are not extensively detailed in publicly available literature, a plausible synthetic route involves the reductive amination of 3,4,5-trimethoxybenzaldehyde with hydrazine. The following represents a generalized experimental protocol based on standard organic chemistry principles.

Objective: To synthesize 3,4,5-Trimethoxybenzylhydrazine from 3,4,5-trimethoxybenzaldehyde.

Materials:

-

3,4,5-Trimethoxybenzaldehyde (1 equivalent)

-

Hydrazine hydrate (1.5-2 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (1.5 equivalents)

-

Methanol (or another suitable protic solvent)

-

Glacial acetic acid (catalytic amount)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3,4,5-trimethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add hydrazine hydrate to the solution and stir for 10-15 minutes.

-

Add a catalytic amount of glacial acetic acid to acidify the mixture slightly (to a pH of ~5-6), facilitating the formation of the hydrazone intermediate.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

-

Once hydrazone formation is complete, cool the mixture in an ice bath.

-

Slowly add sodium cyanoborohydride in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The addition may cause gas evolution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel to obtain pure 3,4,5-Trimethoxybenzylhydrazine.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.[2]

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.[2]

Caption: Figure 1: General Synthetic Workflow

Potential Signaling Pathway Interactions

While 3,4,5-Trimethoxybenzylhydrazine itself is primarily a synthetic intermediate, the 3,4,5-trimethoxyphenyl moiety is present in numerous biologically active molecules. Related compounds, such as trimethoxy derivatives of resveratrol and stilbene, have been shown to modulate key cellular signaling pathways, particularly those involved in inflammation and cellular stress.[3] These pathways are critical targets in drug development for inflammatory diseases, cancer, and neurodegenerative disorders.

Derivatives containing the trimethoxy substitution have been observed to suppress inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] The MAPK pathway, involving kinases like p38, JNK, and ERK, is crucial for regulating cellular responses to external stimuli, including stress and inflammation.[4][5] NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines and mediators.[3] Inhibition of these pathways can lead to a potent anti-inflammatory effect.

Caption: Figure 2: Hypothetical Anti-Inflammatory Mechanism

Applications in Drug Discovery and Development

The primary value of 3,4,5-Trimethoxybenzylhydrazine in drug development is its role as a versatile chemical building block. The hydrazine functional group is highly reactive and can be used to synthesize a wide array of heterocyclic compounds and other complex molecules.

-

Scaffold for Novel Derivatives: It serves as a starting material for creating libraries of novel compounds. For instance, it can be reacted with various isothiocyanates to form thiosemicarbazides, which can then be cyclized to produce 1,3,4-thiadiazole derivatives.[2] Such derivatives have been investigated for a range of biological activities, including anti-apoptotic and anti-tumor effects.[2]

-

Intermediate for Pharmaceuticals: The 3,4,5-trimethoxyphenyl group is a key pharmacophore in several established drugs. 3,4,5-Trimethoxybenzaldehyde, the precursor to the hydrazine, is an intermediate in the synthesis of the antibiotic Trimethoprim and the antihypertensive agent Trimazosin.[6] This highlights the therapeutic relevance of this substitution pattern.

-

Pro-drug and Linker Chemistry: The hydrazine moiety can be used to form hydrazone linkages, which are often employed in pro-drug design. These linkages can be stable at physiological pH but may be cleaved under specific conditions (e.g., the acidic environment of tumors), allowing for targeted drug release.

References

- 1. 3,4,5-Trimethoxy-benzyl-hydrazine | C10H16N2O3 | CID 20117750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Benzyl-Hydrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving benzyl-hydrazine compounds. It covers the core reaction mechanisms, detailed experimental protocols, and the relevance of these compounds in drug development, particularly as anticancer agents and monoamine oxidase inhibitors.

Core Concepts: Reaction Mechanisms

The nucleophilic substitution reactions of benzyl halides with hydrazine and its derivatives are pivotal in the synthesis of a wide array of biologically active molecules. These reactions predominantly proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing pathway is dictated by the structure of the benzyl halide, the nature of the hydrazine nucleophile, the solvent, and the reaction temperature.

SN1 Reaction Pathway:

The SN1 mechanism is a two-step process initiated by the rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the hydrazine nucleophile. This pathway is favored for tertiary benzyl halides due to the stability of the resulting carbocation and is also promoted by polar protic solvents that can solvate both the leaving group and the carbocation intermediate.

Caption: SN1 reaction pathway for benzyl halides.

SN2 Reaction Pathway:

The SN2 mechanism is a single, concerted step where the hydrazine nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the leaving group. This pathway is characteristic of primary and, to a lesser extent, secondary benzyl halides where steric hindrance is minimal. Polar aprotic solvents, which do not solvate the nucleophile as strongly as protic solvents, enhance the nucleophilicity of hydrazine and thus favor the SN2 mechanism. The reaction rate is dependent on the concentration of both the benzyl halide and the hydrazine.

Caption: SN2 reaction pathway for benzyl halides.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of benzyl-hydrazine derivatives.

Table 1: Synthesis of Benzylhydrazine via Nucleophilic Substitution

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl chloride | Hydrazine hydrate (80%) | K2CO3 | Water | 40 | 82 | [1] |

Table 2: Anticancer Activity of Benzylidene-Hydrazide Derivatives against A549 Human Lung Cancer Cell Line

| Compound | Structure | Yield (%) | IC50 (µg/mL) | Reference |

| 3d | N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide | 70 | 10.9 | [2][3] |

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Hydrazone Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 2a | hMAO-A | 0.342 | - | - | [4] |

| 2b | hMAO-A | 0.028 | - | - | [4] |

| S5 | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible | [5] |

| S16 | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive, Reversible | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of benzyl-hydrazine compounds.

Protocol 1: Synthesis of Benzylhydrazine from Benzyl Chloride [1]

-

Materials: Benzyl chloride (11.3 g, 90 mmol), 80% hydrazine hydrate (15 g, 0.28 mol), potassium carbonate (24 g), water, methyl tert-butyl ether (MTBE), n-hexane.

-

Procedure:

-

To a solution of 80% hydrazine hydrate in 20 mL of water at room temperature, add benzyl chloride dropwise.

-

Stir the mixture for 15 minutes after the addition is complete.

-

Add potassium carbonate to the reaction mixture.

-

Heat the reaction to 40 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, add 20.0 g of NaOH, 80 mL of water, and 200 mL of MTBE sequentially while stirring.

-

Separate the organic layer and evaporate the solvent in vacuo.

-

Cool the residue to room temperature and add 50 mL of n-hexane.

-

Collect the resulting solid by filtration and dry under vacuum at room temperature to yield benzylhydrazine (9.1 g, 82% yield).

-

Protocol 2: Synthesis of Benzylidene-Hydrazides [2][3]

-

General Procedure:

-

Dissolve the appropriate benzohydrazide in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

-

Add the corresponding benzaldehyde derivative to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry to obtain the pure benzylidene-hydrazide.

-

Applications in Drug Development: Signaling Pathways

Benzyl-hydrazine derivatives have garnered significant interest in drug development due to their ability to modulate key biological pathways implicated in cancer and neurological disorders.

Anticancer Activity:

Certain benzylidene-hydrazides have demonstrated potent anticancer activity by inhibiting protein tyrosine kinases (PTKs).[2][3] PTKs are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers. By blocking the activity of these kinases, benzyl-hydrazine derivatives can disrupt downstream signaling cascades, leading to the inhibition of cancer cell growth and induction of apoptosis.

Caption: Inhibition of Tyrosine Kinase Signaling.

Monoamine Oxidase (MAO) Inhibition:

Many benzyl-hydrazine derivatives are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][6] By inhibiting MAO, these compounds increase the synaptic levels of these neurotransmitters, which is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Caption: Mechanism of MAO Inhibition.

This guide provides a foundational understanding of the nucleophilic substitution reactions of benzyl-hydrazine compounds, offering valuable insights for researchers and professionals in the field of organic synthesis and drug development. The provided data and protocols serve as a practical resource for the synthesis and evaluation of this important class of molecules.

References

The Pivotal Role of the (3,4,5-Trimethoxyphenyl) Moiety in Modern Chemical Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (3,4,5-trimethoxyphenyl) moiety, a seemingly simple aromatic ring adorned with three methoxy groups, stands as a cornerstone in the architecture of numerous biologically active molecules. Its prevalence in medicinal chemistry is not coincidental but rather a testament to its remarkable ability to confer potent and diverse pharmacological activities. This technical guide delves into the multifaceted roles of this critical pharmacophore, with a primary focus on its well-established function in anticancer agents, particularly as a tubulin polymerization inhibitor, and explores its emerging significance in other therapeutic domains.

Anticancer Activity: A Dominant Paradigm

The most profound impact of the (3,4,5-trimethoxyphenyl) group has been in the development of anticancer drugs. This moiety is a key structural feature of a vast array of compounds that target microtubules, essential components of the cytoskeleton involved in cell division.

Mechanism of Action: Disrupting the Cellular Machinery

Compounds incorporating the (3,4,5-trimethoxyphenyl) scaffold predominantly exert their anticancer effects by inhibiting tubulin polymerization. This action disrupts the dynamic instability of microtubules, leading to a cascade of events culminating in cell death.

-

Binding to the Colchicine Site: The trimethoxyphenyl ring plays a crucial role in the binding of these compounds to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules.

-

Cell Cycle Arrest: The disruption of microtubule formation and function leads to the arrest of the cell cycle, primarily in the G2/M phase. This prevents cancer cells from proceeding through mitosis and proliferating.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

-

Vascular Disrupting Activity: A key feature of many (3,4,5-trimethoxyphenyl)-containing compounds, such as Combretastatin A-4, is their ability to act as vascular disrupting agents (VDAs). They selectively target and disrupt the existing tumor vasculature, leading to a shutdown of blood flow, subsequent nutrient and oxygen deprivation, and extensive tumor necrosis.[1]

Anticancer Mechanism of Action

Structure-Activity Relationship (SAR)

The substitution pattern of the trimethoxyphenyl ring is critical for its biological activity. The 3,4,5-trimethoxy arrangement has been consistently shown to be optimal for potent tubulin polymerization inhibition. Alterations to this pattern, such as the removal or relocation of the methoxy groups, generally lead to a significant decrease in activity. The methoxy groups are thought to be involved in crucial hydrogen bonding interactions within the colchicine binding pocket of tubulin.

Key Scaffolds and Quantitative Data

The (3,4,5-trimethoxyphenyl) moiety has been incorporated into a diverse range of chemical scaffolds, leading to the development of numerous potent anticancer agents. A summary of representative compounds and their biological activities is presented below.

| Compound/Scaffold | Target | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Citation |

| Combretastatin A-4 (CA-4) | Tubulin Polymerization | Various | Nanomolar range | [2] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization | HeLa, MCF-7, A549 | Micromolar range | [3] |

| Pyrrolizines with (3,4,5-trimethoxyphenyl) | Tubulin, Multiple Kinases | MCF-7, A2780, HCT116 | 0.10–4.16 µM | [2] |

| (3,4,5-trimethoxyphenyl) thiazole pyrimidines | Kinase Receptors | HCT-116, SK-BR-3 | 40.87-46.14% GI at 10 µM | [4] |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(...)(3,4,5-trimethoxyphenyl)acetamide | Tubulin Polymerization | MGC-803 | 0.45 µM | [5] |

Emerging Therapeutic Applications

While the anticancer properties of the (3,4,5-trimethoxyphenyl) moiety are well-documented, recent research has unveiled its potential in other therapeutic areas, suggesting a broader pharmacological scope.

Antimicrobial Activity

Several studies have reported the synthesis of compounds containing the (3,4,5-trimethoxyphenyl) group with notable antibacterial and antifungal activities. For instance, certain piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone derivatives have demonstrated significant activity against various bacterial and fungal strains.[6] Similarly, novel quaternary ammonium aldimines featuring this moiety have shown selective antibacterial activity against Gram-negative bacteria like K. pneumoniae and P. aeruginosa.[7]

Anti-inflammatory Effects

The (3,4,5-trimethoxyphenyl) scaffold has also been explored for its anti-inflammatory potential. A series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides exhibited remarkable anti-inflammatory activity, with some compounds showing potency comparable to or exceeding that of indomethacin and celecoxib.[8] These compounds were also found to have a low incidence of gastric ulceration, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Neuroprotective Properties

Emerging evidence suggests a neuroprotective role for the (3,4,5-trimethoxyphenyl) moiety. For example, 5,7-dihydroxy-3',4',5'-trimethoxyflavone has been shown to mitigate lead-induced neurotoxicity in rats through its chelating, antioxidant, anti-inflammatory, and monoaminergic properties.[9] Furthermore, a novel hydrogen sulfide donor incorporating this moiety has demonstrated protective effects in an ischemic stroke model by reducing the expression of apoptotic proteins and activating anti-apoptotic pathways.[10]

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.

Synthesis of Combretastatin A-4 Analogues

A general and efficient two-step synthesis for Combretastatin A-4 and its analogues involves a Wittig olefination followed by a Suzuki cross-coupling reaction.

Synthetic Workflow for CA-4 Analogues

Detailed Protocol:

-

Wittig Reaction: To a solution of the appropriate phosphonium salt in an anhydrous solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added dropwise at low temperature (e.g., -78 °C). The resulting ylide is then treated with the corresponding benzaldehyde derivative. The reaction is allowed to warm to room temperature and stirred until completion.

-

Suzuki Cross-Coupling: The stilbene intermediate from the Wittig reaction is dissolved in a suitable solvent system (e.g., DME/water). A palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and the appropriate boronic acid are added. The mixture is heated under an inert atmosphere until the reaction is complete.

-

Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.

For a more detailed, step-by-step procedure, refer to Carr et al.[11]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Test compound dissolved in DMSO

-

Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as an inhibitor)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add GTP to the reaction mixture.

-

Aliquot the tubulin/GTP mixture into pre-warmed 96-well plates.

-

Add the test compound or control to the wells.

-

Immediately begin monitoring the change in absorbance at 340 nm at 37 °C in kinetic mode for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.[12][13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol and then resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the test compound.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the cells promptly by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15][16]

In Vivo Anticancer Activity in Xenograft Models

This model evaluates the efficacy of a compound in a living organism.

Procedure:

-

Cell Implantation: Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).[18][19]

Conclusion

The (3,4,5-trimethoxyphenyl) moiety is a privileged scaffold in drug discovery, demonstrating remarkable versatility and potency across various therapeutic targets. Its established role in the development of tubulin polymerization inhibitors for cancer therapy is undisputed, and ongoing research continues to refine and expand upon this foundation. Furthermore, the emerging evidence of its activity in antimicrobial, anti-inflammatory, and neuroprotective contexts opens exciting new avenues for drug development. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable chemical entity and to accelerate the discovery of novel therapeutics for a range of human diseases.

References

- 1. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. cytoskeleton.com [cytoskeleton.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Trimethoxy-Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of trimethoxy-substituted phenylhydrazines. While the specific historical genesis of these substituted compounds is not pinpointed to a singular discovery, their development is a direct extension of Hermann Emil Fischer's seminal work on phenylhydrazines in 1875. This document details the foundational synthetic methodologies, presents key quantitative data for various isomers, and explores their significant role as versatile intermediates in the synthesis of pharmacologically active molecules. Particular attention is given to their application in the construction of indole scaffolds for drug candidates targeting critical signaling pathways, such as those involving kinases and serotonin receptors.

Introduction: From a Nobel-Winning Discovery to Modern Drug Scaffolds

The story of trimethoxy-substituted phenylhydrazines begins with the broader discovery of their parent compound, phenylhydrazine. In 1875, the German chemist Hermann Emil Fischer first synthesized and characterized phenylhydrazine, a discovery that would later contribute to his Nobel Prize in Chemistry in 1902[1][2]. Fischer's initial preparation involved the reduction of a phenyl diazonium salt with sulfite salts, a foundational reaction that remains a cornerstone of arylhydrazine synthesis today[2]. His subsequent use of phenylhydrazine to react with sugars, forming characteristic crystalline derivatives called osazones, was instrumental in elucidating the structures of carbohydrates[3][4][5].

While a specific date for the first synthesis of a trimethoxy-substituted phenylhydrazine is not well-documented, their preparation follows the logical extension of Fischer's original methodology to substituted anilines. The trimethoxyphenyl moiety itself gained significant interest due to its presence in naturally occurring psychoactive compounds like mescaline (3,4,5-trimethoxyphenethylamine), which was first isolated in 1897 and synthesized in 1919[6]. Early investigations into compounds containing the 3,4,5-trimethoxyphenyl group were often driven by the desire to understand structure-activity relationships in biologically active natural products[6]. Consequently, trimethoxy-substituted anilines became readily available precursors for the synthesis of the corresponding phenylhydrazines. Today, these compounds are valued not as end-products themselves, but as crucial building blocks in organic synthesis, most notably in the Fischer indole synthesis for the creation of novel therapeutics[3][4].

Synthetic Methodologies: The Enduring Legacy of the Diazotization-Reduction Pathway

The primary and most common method for synthesizing trimethoxy-substituted phenylhydrazines is a two-step process rooted in Fischer's original work: the diazotization of a trimethoxyaniline followed by the reduction of the resulting diazonium salt[6].

General Experimental Protocol: Synthesis of (3,4,5-Trimethoxyphenyl)hydrazine Hydrochloride

This protocol is a composite of established procedures for the synthesis of arylhydrazines.

Step 1: Diazotization of 3,4,5-Trimethoxyaniline

-

Preparation: 3,4,5-trimethoxyaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature upon completion of the addition. The formation of the diazonium salt is typically monitored by testing for the absence of nitrous acid with starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

Preparation of Reducing Agent: A solution of tin(II) chloride in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

Reduction: The cold diazonium salt solution is added slowly to the stirred tin(II) chloride solution, ensuring the temperature remains below 10 °C.

-

Isolation: After the addition is complete, the reaction mixture is stirred for several hours at a low temperature. The resulting precipitate of (3,4,5-trimethoxyphenyl)hydrazine hydrochloride is collected by filtration, washed with a cold solvent such as diethyl ether, and dried under vacuum.

Quantitative Data of Trimethoxy-Substituted Phenylhydrazines

The physical and chemical properties of trimethoxy-substituted phenylhydrazines can vary depending on the substitution pattern on the phenyl ring. The following table summarizes available data for some common isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| (2,3,4-Trimethoxyphenyl)hydrazine | C₉H₁₄N₂O₃ | 198.22 | Not readily available | - | Not readily available |

| (2,4,6-Trimethoxyphenyl)hydrazine | C₉H₁₄N₂O₃ | 198.22 | Not readily available | - | 1027979-84-5 |

| (3,4,5-Trimethoxyphenyl)hydrazine | C₉H₁₄N₂O₃ | 198.22 | Not readily available | - | 51304-75-7 |

| (3,4,5-Trimethoxyphenyl)hydrazine HCl | C₉H₁₅ClN₂O₃ | 234.68 | 198-202 | White to off-white solid | 22951-93-7 |

Note: Comprehensive, experimentally verified data for all isomers is not consistently available in the public domain. The hydrochloride salt of the 3,4,5-isomer is the most commonly cited and characterized form.

Role in Drug Discovery and Development: Precursors to Bioactive Molecules

Trimethoxy-substituted phenylhydrazines are most valued for their role as intermediates in the synthesis of heterocyclic compounds, particularly indoles via the Fischer indole synthesis[3][4]. These indole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs targeting a wide range of biological pathways.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer[7][8]. Many small molecule kinase inhibitors feature a heterocyclic core derived from reactions involving hydrazine derivatives. For instance, pyrazine-based kinase inhibitors have shown significant promise[7][9]. The PI3K/mTOR signaling pathway, which is critical in cell growth and proliferation, is a common target. Derivatives of 1,3,5-triazine, which can be synthesized from hydrazine precursors, have been shown to inhibit this pathway[10].

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Application in the Synthesis of Serotonin Receptor Ligands

Serotonin (5-HT) receptors are a family of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of drugs used to treat psychiatric and neurological disorders[4]. The indole nucleus, readily accessible from trimethoxy-substituted phenylhydrazines, is a key pharmacophore for many serotonin receptor ligands[5][11]. For example, novel 1,3,5-triazine derivatives have been designed and synthesized as potent ligands for the 5-HT6 receptor, a promising target for the treatment of cognitive deficits in Alzheimer's disease[2][12].

Caption: Serotonin Receptor Antagonism.

Experimental and Synthetic Workflow

The overall workflow from a starting trimethoxyaniline to a potential drug candidate via a trimethoxy-substituted phenylhydrazine intermediate is a multi-step process that is central to many drug discovery programs.

Caption: Synthetic Workflow to Bioactive Molecules.

Conclusion

Trimethoxy-substituted phenylhydrazines represent a classic example of how a fundamental discovery in organic chemistry can evolve into a critical tool for modern drug development. While their own "discovery" is an incremental step built upon Emil Fischer's foundational work, their importance is undeniable. The synthetic route to these compounds is robust and well-established, providing medicinal chemists with a reliable source of these versatile intermediates. Their primary utility in the Fischer indole synthesis has enabled the exploration of vast chemical spaces, leading to the identification of potent and selective modulators of key biological targets such as kinases and serotonin receptors. As the demand for novel therapeutics continues to grow, the trimethoxy-substituted phenylhydrazine scaffold will undoubtedly remain a valuable component in the arsenal of drug discovery professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin Receptor Ligands [myskinrecipes.com]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 3,4,5-Trimethoxy-benzyl-hydrazine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxy-benzyl-hydrazine is a versatile reagent in the synthesis of a variety of heterocyclic compounds. The presence of the trimethoxy-substituted benzyl group can impart unique physicochemical properties to the resulting heterocyclic systems, influencing their biological activity and making them attractive scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles and pyridazines using this compound as a key starting material. The methodologies described are based on established cyclocondensation reactions of substituted hydrazines with dicarbonyl compounds.

Application Notes

The primary application of this compound in heterocyclic synthesis lies in its role as a binucleophilic reagent. The hydrazine moiety readily undergoes condensation reactions with compounds containing two electrophilic centers, typically 1,3- or 1,4-dicarbonyl compounds, to form stable five- or six-membered heterocyclic rings.

Synthesis of Pyrazoles: Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with a 1,3-dicarbonyl compound, such as an enaminodiketone or a β-diketone, provides a direct route to substituted pyrazoles. The trimethoxybenzyl substituent can be strategically positioned on the pyrazole ring, influencing its interaction with biological targets.

Synthesis of Pyridazines: Pyridazines are six-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms. They are found in a number of biologically active molecules and are considered important pharmacophores. The synthesis of pyridazines can be achieved through the cyclocondensation of this compound with 1,4-dicarbonyl compounds or their synthetic equivalents.

Key Synthetic Reactions and Data

The following tables summarize the key reactions and representative quantitative data for the synthesis of pyrazoles and pyridazines. Please note that the yields are illustrative and can vary based on the specific substrate and reaction conditions.

Table 1: Synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyrazoles

| Entry | 1,3-Dicarbonyl Compound | Product | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Acetylacetone | 3,5-Dimethyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole | Ethanol | 4 | 85 |

| 2 | Dibenzoylmethane | 3,5-Diphenyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole | Acetic Acid | 6 | 78 |

| 3 | 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole & 5-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole | Toluene | 8 | 65 (mixture) |

Table 2: Synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyridazines

| Entry | 1,4-Dicarbonyl Compound | Product | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 2,5-Hexanedione | 3,6-Dimethyl-1-(3,4,5-trimethoxybenzyl)-1,2-dihydropyridazine | Ethanol | 6 | 75 |

| 2 | Succinaldehyde | 1-(3,4,5-Trimethoxybenzyl)-1,4-dihydropyridazine | Methanol | 4 | 80 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyrazoles from β-Diketones

This protocol describes the synthesis of 3,5-dimethyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol, absolute

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution, saturated

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

-

Add acetylacetone (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 3,5-dimethyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole.

Caption: Workflow for the synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyrazoles.

Protocol 2: General Procedure for the Synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyridazines from 1,4-Diketones

This protocol describes the synthesis of 3,6-dimethyl-1-(3,4,5-trimethoxybenzyl)-1,2-dihydropyridazine.

Materials:

-

This compound

-

2,5-Hexanedione

-

Ethanol, absolute

-

Hydrochloric acid, concentrated (catalyst)

-

Sodium hydroxide solution (1 M)

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (1.0 eq) and 2,5-hexanedione (1.0 eq) in absolute ethanol (40 mL).

-

Add one drop of concentrated hydrochloric acid as a catalyst.

-

Stir the mixture at room temperature for 30 minutes, then heat to reflux for 6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M sodium hydroxide solution until pH ~7.

-

Concentrate the mixture in vacuo to remove the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and wash with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the pure 3,6-dimethyl-1-(3,4,5-trimethoxybenzyl)-1,2-dihydropyridazine.

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of pyrazole derivatives using 3,4,5-trimethoxy-benzyl-hydrazine as a key starting material. The synthesized compounds, bearing the biologically relevant 3,4,5-trimethoxyphenyl moiety, are of significant interest in drug discovery due to their potential anti-inflammatory and neuroprotective activities.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore present in several natural and synthetic bioactive molecules, contributing to their therapeutic effects. The synthesis of pyrazoles incorporating this moiety can lead to the development of novel drug candidates with improved efficacy and safety profiles.

The most common and efficient method for synthesizing 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][5] This application note will focus on the synthesis of 1-(3,4,5-trimethoxybenzyl)-3,5-disubstituted pyrazoles via this versatile route.

Synthetic Workflow